molecular formula C20H16Cl2N2O4 B12199970 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide

2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide

Cat. No.: B12199970
M. Wt: 419.3 g/mol
InChI Key: RVXXKPGCWSBUTO-UHFFFAOYSA-N
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Description

2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide is a synthetic organic compound characterized by the presence of dichlorobenzylidene and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide typically involves the reaction of 3,4-dichlorobenzaldehyde with N,N’-bis(furan-2-ylmethyl)propanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylidene derivatives and furan-containing compounds. Examples include:

  • 3,4-dichlorobenzylidene derivatives
  • N,N’-bis(furan-2-ylmethyl) derivatives

Uniqueness

2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide is unique due to its specific combination of dichlorobenzylidene and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylidene]-N,N'-bis(furan-2-ylmethyl)propanediamide

InChI

InChI=1S/C20H16Cl2N2O4/c21-17-6-5-13(10-18(17)22)9-16(19(25)23-11-14-3-1-7-27-14)20(26)24-12-15-4-2-8-28-15/h1-10H,11-12H2,(H,23,25)(H,24,26)

InChI Key

RVXXKPGCWSBUTO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

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